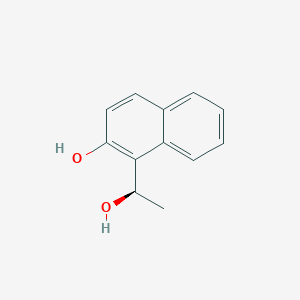

(r)-1-(1-Hydroxyethyl)naphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(1-Hydroxyethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. This compound features a naphthalene ring system substituted with a hydroxyethyl group. The ® configuration indicates the specific stereochemistry of the hydroxyethyl group, which can have significant implications for the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Hydroxyethyl)naphthalen-2-ol typically involves the following steps:

Starting Material: The synthesis begins with naphthalene, a polycyclic aromatic hydrocarbon.

Functionalization: The naphthalene ring is functionalized to introduce the hydroxyethyl group. This can be achieved through various methods, such as Friedel-Crafts alkylation followed by oxidation.

Stereoselective Synthesis:

Industrial Production Methods

Industrial production methods for ®-1-(1-Hydroxyethyl)naphthalen-2-ol would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Hydroxyethyl)naphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

Oxidation: Formation of naphthalen-2-one derivatives.

Reduction: Formation of ethyl-substituted naphthalenes.

Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(1-Hydroxyethyl)naphthalen-2-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

1-(1-Hydroxyethyl)naphthalen-2-ol: The non-stereospecific version of the compound.

1-(1-Hydroxyethyl)naphthalene: Lacks the hydroxyl group on the naphthalene ring.

2-Hydroxyethyl naphthalene: The hydroxyethyl group is attached to a different position on the naphthalene ring.

Uniqueness

®-1-(1-Hydroxyethyl)naphthalen-2-ol is unique due to its specific stereochemistry, which can influence its reactivity, interactions, and potential applications. The ®-configuration can lead to different biological activities compared to its (s)-enantiomer or racemic mixture.

Biological Activity

(R)-1-(1-Hydroxyethyl)naphthalen-2-ol, a naphthol derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of naphthalene derivatives that exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its naphthalene backbone with a hydroxyethyl substituent. The structural formula can be represented as follows:

This compound's lipophilicity and electronic properties play crucial roles in its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthalene derivatives, including this compound. The compound has demonstrated efficacy against various pathogens. For instance, a study assessing the antibacterial activity of naphthalene derivatives reported that certain modifications enhance their antimicrobial properties against Gram-positive and Gram-negative bacteria .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| 8-Hydroxyquinoline | High | Escherichia coli |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Mechanisms of Action:

- Free Radical Scavenging: The compound interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Enzyme Modulation: It has been shown to inhibit prooxidative enzymes, thus reducing oxidative stress .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This activity suggests potential therapeutic applications in inflammatory diseases.

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against common bacterial strains. Results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.

Study 2: Neuroprotective Properties

In a neuroprotection study involving cellular models of oxidative stress, this compound demonstrated significant neuroprotective effects by upregulating antioxidant enzymes and downregulating apoptotic markers .

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-[(1R)-1-hydroxyethyl]naphthalen-2-ol |

InChI |

InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8,13-14H,1H3/t8-/m1/s1 |

InChI Key |

VSRKMRHVEZMOOP-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC2=CC=CC=C21)O)O |

Canonical SMILES |

CC(C1=C(C=CC2=CC=CC=C21)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.